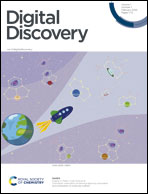Multi-constraint molecular generation using sparsely labelled training data for localized high-concentration electrolyte diluent screening†
Digital Discovery Pub Date: 2023-08-15 DOI: 10.1039/D3DD00064H
Abstract
Recently, machine learning methods have been used to propose molecules with desired properties, which is especially useful for exploring large chemical spaces efficiently. However, these methods rely on fully labelled training data, and are not practical in situations where molecules with multiple property constraints are required. There is often insufficient training data for all those properties from publicly available databases, especially when ab initio simulation or experimental property data is also desired for training the conditional molecular generative model. In this work, we show how to modify a semi-supervised variational auto-encoder (SSVAE) model which only works with fully labelled and fully unlabelled molecular property training data into the ConGen model, which also works on training data that have sparsely populated labels. We evaluate ConGen's performance in generating molecules with multiple constraints when trained on a dataset combined from multiple publicly available molecule property databases, and demonstrate an example application of building the virtual chemical space for potential lithium-ion battery localized high-concentration electrolyte (LHCE) diluents.

Recommended Literature
- [1] Benchmarking sampling methodology for calculations of Rayleigh light scattering properties of atmospheric molecular clusters†
- [2] Centrifugal fractionation of softwood extracts improves the biorefinery workflow and yields functional emulsifiers†
- [3] Calcium oxalate precipitation by diffusion using laminar microfluidics: toward a biomimetic model of pathological microcalcifications†
- [4] Ca2+ metal ion adducts with cytosine, cytidine and cytidine 5′-monophosphate: a comprehensive study of calcium reactivity towards building units of nucleic acids†‡
- [5] Cellulose and lignin colocalization at the plant cell wall surface limits microbial hydrolysis of Populus biomass†
- [6] BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols†
- [7] Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicola
- [8] BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†
- [9] C6 picoloyl protection: a remote stereodirecting group for 2-deoxy-β-glycoside formation†
- [10] CdO nanoflake arrays on ZnO nanorod arrays for efficient detection of diethyl ether†










